N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16382210
Molecular Formula: C19H18N2O3S2
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O3S2 |
|---|---|
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C19H18N2O3S2/c22-18(15-9-5-2-6-10-15)20-19-21(11-14-7-3-1-4-8-14)16-12-26(23,24)13-17(16)25-19/h1-10,16-17H,11-13H2 |
| Standard InChI Key | VZXMYVNJCIGTER-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2CC4=CC=CC=C4 |
Introduction
N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]benzamide is a complex organic compound characterized by its unique thieno-thiazole structure. This compound belongs to the class of thieno[3,4-d] thiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C19H18N2O3S2, and it has a molecular weight of approximately 386.5 g/mol .
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 904011-77-4 |
| Molecular Formula | C19H18N2O3S2 |
| Molecular Weight | 386.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis and Preparation
The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d] thiazol-2(3H)-ylidene]benzamide typically involves multi-step reactions. These processes often require careful control of temperature and pH to ensure high yields and purity of the final product. Common analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to monitor the synthesis progress and confirm the structure of intermediates and final products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume